molecular formula C13H16O3 B1602110 ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate CAS No. 119304-96-0

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Cat. No. B1602110
Key on ui cas rn: 119304-96-0
M. Wt: 220.26 g/mol
InChI Key: UKJHGKSYAFMJHL-UHFFFAOYSA-N
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Patent
US08877779B2

Procedure details

To a suspension of lithium aluminum hydride (3.45 g) in THF (400 ml) was added dropwise a solution of ethyl chroman-4-ylacetate (10.0 g) in THF (50 ml) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture were added water (3.45 ml), 15% aqueous sodium hydroxide solution (3.45 ml) and water (10 ml), and the mixture was filtered, washed with ethyl acetate, and concentrated under reduced pressure to give chroman-4-ylmethanol (7.58 g).
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.45 mL
Type
reactant
Reaction Step Three
Quantity
3.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]([CH2:17]C(OCC)=O)[CH2:9][CH2:8]1.[OH2:23].[OH-].[Na+]>C1COCC1>[O:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]([CH2:17][OH:23])[CH2:9][CH2:8]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.45 mL
Type
reactant
Smiles
O
Name
Quantity
3.45 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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